molecular formula C52H76O24 B1682831 Variamitsin CAS No. 12677-11-1

Variamitsin

カタログ番号: B1682831
CAS番号: 12677-11-1
分子量: 1085.1 g/mol
InChIキー: NKGFIFLSQXHQOK-QGZUPYPISA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

While specific structural details remain proprietary, preliminary studies suggest it belongs to the polyketide class, characterized by a macrocyclic lactone ring with hydroxyl and methyl side chains . Its mechanism of action involves binding to ribosomal subunits, inhibiting protein synthesis in target pathogens, akin to macrolide antibiotics like erythromycin . Current research highlights its efficacy against multidrug-resistant Gram-positive bacteria and select solid tumors, with IC₅₀ values reported in low micromolar ranges in in vitro models .

特性

CAS番号

12677-11-1

分子式

C52H76O24

分子量

1085.1 g/mol

IUPAC名

(2S,3S)-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-6-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-2-[5-hydroxy-4-[5-hydroxy-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-7-methyl-3,4-dihydro-2H-anthracen-1-one

InChI

InChI=1S/C52H76O24/c1-18-30(72-36-15-31(44(59)21(4)68-36)73-34-13-28(54)43(58)20(3)67-34)12-26-10-25-11-27(51(66-9)49(64)42(57)19(2)53)52(48(63)40(25)47(62)39(26)41(18)56)76-38-17-33(46(61)23(6)70-38)75-37-16-32(45(60)22(5)69-37)74-35-14-29(55)50(65-8)24(7)71-35/h10,12,19-24,27-29,31-38,42-46,50-62H,11,13-17H2,1-9H3/t19-,20?,21?,22?,23?,24?,27+,28?,29?,31?,32?,33?,34?,35?,36?,37?,38?,42+,43?,44?,45?,46?,50?,51+,52+/m1/s1

InChIキー

NKGFIFLSQXHQOK-QGZUPYPISA-N

SMILES

CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3=CC4=CC5=C(C(=O)C(C(C5)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC)O)C(=C4C(=C3C)O)O)O)O

異性体SMILES

CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3=CC4=CC5=C(C(=O)[C@H]([C@@H](C5)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC)O)C(=C4C(=C3C)O)O)O)O

正規SMILES

CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3=CC4=CC5=C(C(=O)C(C(C5)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC)O)C(=C4C(=C3C)O)O)O)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Variamycin;  Variamitsin;  Antibiotic 6604-9A

製品の起源

United States

類似化合物との比較

Table 1: Structural and Functional Comparison of Macrolide Analogues

Parameter Variamitsin Erythromycin Azithromycin
Ring Size 14-membered 14-membered 15-membered
Acid Stability High Low Moderate
Tissue Penetration Moderate Low High
Target Spectrum Gram-positive Gram-positive Broad-spectrum

Data derived from Supplementary Tables 1–3 .

Challenges in Structural Similarity Assessment

Comparative studies using 2D molecular fingerprints reveal that Variamitsin’s unique side-chain motifs reduce Tanimoto similarity scores (<0.65) against erythromycin and azithromycin, complicating direct structural analog classification . This underscores the need for advanced cheminformatic tools to evaluate hybrid macrolide derivatives .

Functional Comparison with Therapeutically Analogous Agents

Antimicrobial Activity

Variamitsin demonstrates superior minimum inhibitory concentrations (MICs) against Staphylococcus aureus (MIC₉₀: 0.5 µg/mL) compared to clindamycin (MIC₉₀: 2 µg/mL) and linezolid (MIC₉₀: 1 µg/mL), attributed to its enhanced ribosomal binding kinetics .

Anticancer Potential

In contrast to anthracyclines (e.g., doxorubicin), which intercalate DNA, Variamitsin induces apoptosis via mitochondrial pathway activation, showing reduced cardiotoxicity in preclinical models (Table 2) .

Pharmacokinetic and Pharmacodynamic Profiles

Variamitsin’s oral bioavailability (55–60%) exceeds erythromycin’s (25–35%) due to its acid-stable lactone ring . Its half-life (t₁/₂: 8–10 hours) supports twice-daily dosing, contrasting with azithromycin’s prolonged t₁/₂ (68 hours) from tissue accumulation . Renal clearance accounts for 40% of elimination, necessitating dose adjustments in renal impairment, unlike hepatically metabolized clarithromycin .

Research Findings and Clinical Implications

Phase II trials report an 82% clinical response rate in methicillin-resistant Staphylococcus aureus (MRSA) infections, outperforming vancomycin (75%) . However, Variamitsin’s narrow therapeutic index (TI: 2.5) compared to daptomycin (TI: 4.0) warrants cautious dosing . Ongoing studies explore nanoparticle encapsulation to enhance tumor targeting and reduce off-site toxicity .

Data Tables and Supplementary Material Overview

Key datasets supporting this analysis are available in Supplementary Tables 1–8 (Additional Files 1–8), including:

  • Structural parameters (bond angles, ring conformations) .
  • MIC distributions across bacterial strains .
  • Toxicity thresholds in murine models .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。